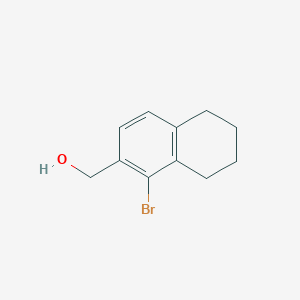
Guanidine, N,N'''-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) is a compound with significant importance in various scientific fields. It is known for its unique structure, which includes a guanidine group linked by a disulfide bond to an ethyl group, and is often used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) typically involves the reaction of guanidine derivatives with disulfide compounds. One common method includes the reaction of 2-(2-aminoethyl)isothiourea dihydrobromide with a disulfide compound under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with additional steps for purification and crystallization to obtain the final product in its dihydrobromide form.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can yield thiols.
Scientific Research Applications
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: The compound is used in studies involving protein folding and disulfide bond formation.
Mechanism of Action
The mechanism of action of Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) involves its ability to interact with disulfide bonds in proteins. The compound can reduce disulfide bonds, leading to changes in protein structure and function. This property is particularly useful in studies of protein folding and stability.
Comparison with Similar Compounds
Similar Compounds
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis[N-phenyl-, dihydrobromide: Similar structure but with phenyl groups instead of ethyl groups.
Guanidinoethyl disulfide: Another compound with a similar disulfide linkage but different substituents.
Uniqueness
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) is unique due to its specific ethyl substituents, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.
Properties
CAS No. |
37914-87-7 |
|---|---|
Molecular Formula |
C10H26Br2N6S2 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
1-[2-[2-[carbamimidoyl(ethyl)amino]ethyldisulfanyl]ethyl]-1-ethylguanidine;dihydrobromide |
InChI |
InChI=1S/C10H24N6S2.2BrH/c1-3-15(9(11)12)5-7-17-18-8-6-16(4-2)10(13)14;;/h3-8H2,1-2H3,(H3,11,12)(H3,13,14);2*1H |
InChI Key |
OFNMNCMQFIWRPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCSSCCN(CC)C(=N)N)C(=N)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




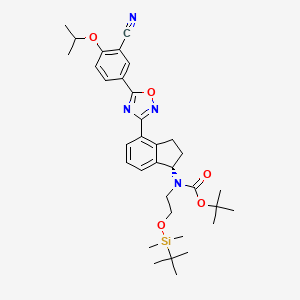
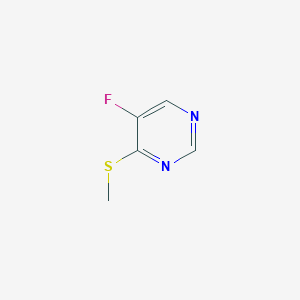
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)


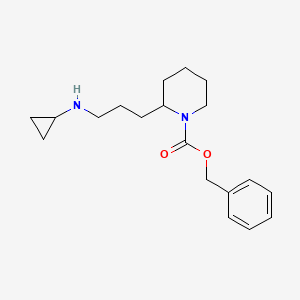
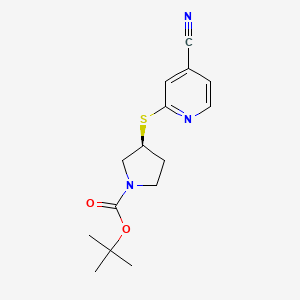
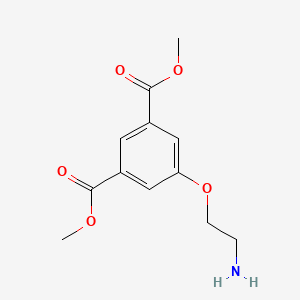

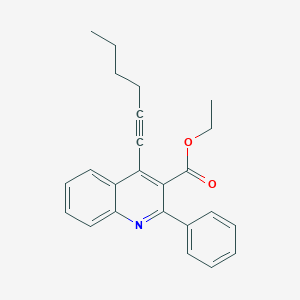
![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
